molecular formula C15H21N5O5S B1381614 {4-[2-Amino-6-(cyclopropylmethyl)-9H-purin-9-yl]cyclopent-2-en-1-yl}methanol sulfate CAS No. 1902343-14-9

{4-[2-Amino-6-(cyclopropylmethyl)-9H-purin-9-yl]cyclopent-2-en-1-yl}methanol sulfate

Cat. No.: B1381614
CAS No.: 1902343-14-9
M. Wt: 383.4 g/mol
InChI Key: GCZGQIXGCAQXOM-QUUNXCOLSA-N
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Description

{4-[2-Amino-6-(cyclopropylmethyl)-9H-purin-9-yl]cyclopent-2-en-1-yl}methanol sulfate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a purine base linked to a cyclopentene ring, making it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[2-Amino-6-(cyclopropylmethyl)-9H-purin-9-yl]cyclopent-2-en-1-yl}methanol sulfate typically involves multi-step organic reactions. The process begins with the preparation of the purine base, followed by the introduction of the cyclopropylmethyl group. The cyclopentene ring is then synthesized and attached to the purine base. The final step involves the formation of the methanol sulfate ester. Each step requires specific reaction conditions, such as controlled temperatures, pH levels, and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using batch or continuous flow reactors. These methods allow for the precise control of reaction parameters and the efficient production of large quantities of the compound. The use of automated systems and advanced analytical techniques ensures the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

{4-[2-Amino-6-(cyclopropylmethyl)-9H-purin-9-yl]cyclopent-2-en-1-yl}methanol sulfate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are used under controlled conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines

Scientific Research Applications

{4-[2-Amino-6-(cyclopropylmethyl)-9H-purin-9-yl]cyclopent-2-en-1-yl}methanol sulfate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential effects on cellular processes and its role in biochemical pathways.

    Medicine: It has potential therapeutic applications, particularly in the development of antiviral and anticancer drugs.

    Industry: The compound is used in the production of pharmaceuticals and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of {4-[2-Amino-6-(cyclopropylmethyl)-9H-purin-9-yl]cyclopent-2-en-1-yl}methanol sulfate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit viral replication by targeting viral enzymes or induce apoptosis in cancer cells by interacting with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Abacavir: A nucleoside reverse transcriptase inhibitor used in the treatment of HIV.

    Tenofovir: Another antiviral compound with a similar purine base structure.

    Adefovir: Used in the treatment of hepatitis B, sharing structural similarities with the purine base.

Uniqueness

{4-[2-Amino-6-(cyclopropylmethyl)-9H-purin-9-yl]cyclopent-2-en-1-yl}methanol sulfate is unique due to its specific cyclopentene ring structure and the presence of the cyclopropylmethyl group. These features confer distinct chemical and biological properties, making it a valuable compound for research and therapeutic applications.

Properties

IUPAC Name

[(1S)-4-[2-amino-6-(cyclopropylmethyl)purin-9-yl]cyclopent-2-en-1-yl]methanol;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O.H2O4S/c16-15-18-12(6-9-1-2-9)13-14(19-15)20(8-17-13)11-4-3-10(5-11)7-21;1-5(2,3)4/h3-4,8-11,21H,1-2,5-7H2,(H2,16,18,19);(H2,1,2,3,4)/t10-,11?;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCZGQIXGCAQXOM-QUUNXCOLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC2=C3C(=NC(=N2)N)N(C=N3)C4CC(C=C4)CO.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1CC2=C3C(=NC(=N2)N)N(C=N3)C4C[C@@H](C=C4)CO.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
{4-[2-Amino-6-(cyclopropylmethyl)-9H-purin-9-yl]cyclopent-2-en-1-yl}methanol sulfate
Reactant of Route 2
{4-[2-Amino-6-(cyclopropylmethyl)-9H-purin-9-yl]cyclopent-2-en-1-yl}methanol sulfate
Reactant of Route 3
{4-[2-Amino-6-(cyclopropylmethyl)-9H-purin-9-yl]cyclopent-2-en-1-yl}methanol sulfate
Reactant of Route 4
{4-[2-Amino-6-(cyclopropylmethyl)-9H-purin-9-yl]cyclopent-2-en-1-yl}methanol sulfate
Reactant of Route 5
{4-[2-Amino-6-(cyclopropylmethyl)-9H-purin-9-yl]cyclopent-2-en-1-yl}methanol sulfate
Reactant of Route 6
{4-[2-Amino-6-(cyclopropylmethyl)-9H-purin-9-yl]cyclopent-2-en-1-yl}methanol sulfate

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